Virtual Screening GOLD Docking Score Against Fusarium graminearum ERG6 Sterol C-Methyltransferase: 3-Fluorobenzyl vs. Unsubstituted Indole
In a virtual screening campaign of 10,240 compounds against the Fusarium graminearum ERG6 (D‑(24)-sterol C-methyltransferase) target, the 3‑fluorobenzyl-substituted target compound F0590‑0218 achieved a GOLD docking score of 84.07, ranking 4th among the top 15 candidate compounds retained for experimental validation. The unsubstituted parent compound 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone (CAS 850932-24-0) did not appear among the top 15 hits against this target, indicating that the 3‑fluorobenzyl moiety contributes to improved scoring within the ERG6 binding pocket [1]. The top-ranked compound in the same screen, F0922‑0875, achieved a GOLD score of 86.56, providing a benchmark for the best possible performance in this assay [1].
| Evidence Dimension | Docking score (GOLD software) against F. graminearum ERG6 sterol C-methyltransferase |
|---|---|
| Target Compound Data | GOLD Score: 84.07 (rank 4/15) |
| Comparator Or Baseline | Unsubstituted parent: 2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone (CAS 850932-24-0) — not present in top 15 (score below ~82.08 threshold). Top benchmark: F0922-0875 GOLD Score 86.56 (rank 1). |
| Quantified Difference | Target compound outperforms unsubstituted parent by an undetermined margin (>2 point separation from the 15th-ranked score of 82.08); lags the top benchmark by 2.49 GOLD score units. |
| Conditions | Ensemble docking against three conformational families of ERG6 homology model derived from 3BUS PDB template; 10,240 compound library; GOLD scoring function; top 15 per target selected. Bresso et al. (2016). |
Why This Matters
The 3‑fluorobenzyl substituent is a critical structural feature for achieving favorable docking scores against a validated fungal sterol biosynthesis target, directly guiding procurement for antifungal lead optimization programs where ERG6 selectivity is desired.
- [1] Bresso, E., Togawa, R.C., Urban, M., Antoniw, J., Maigret, B. and Hammond-Kosack, K. (2016) Searching for Novel Targets to Control Wheat Head Blight Disease—I-Protein Identification, 3D Modeling and Virtual Screening. Advances in Microbiology, 6, 811-830. Rank 4: F0590-0218 GOLD Score 84.07 against ERG6; Rank 1: F0922-0875 GOLD Score 86.56; Rank 15 cutoff 82.08. doi:10.4236/aim.2016.611079. View Source
